molecular formula C9H5Cl5O2 B14743245 (2,3,4,5,6-Pentachlorophenyl) propanoate CAS No. 5435-61-0

(2,3,4,5,6-Pentachlorophenyl) propanoate

Cat. No.: B14743245
CAS No.: 5435-61-0
M. Wt: 322.4 g/mol
InChI Key: KYIQEQHXKAQJOA-UHFFFAOYSA-N
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Description

(2,3,4,5,6-Pentachlorophenyl) propanoate is a chemical compound with the molecular formula C9H5Cl5O2. It is a derivative of pentachlorophenol, where the phenol group is esterified with propanoic acid. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-Pentachlorophenyl) propanoate typically involves the esterification of pentachlorophenol with propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6Cl5OH+CH3CH2COOHC6Cl5OCOCH2CH3+H2O\text{C}_6\text{Cl}_5\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{C}_6\text{Cl}_5\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} C6​Cl5​OH+CH3​CH2​COOH→C6​Cl5​OCOCH2​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-Pentachlorophenyl) propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of pentachlorobenzoic acid.

    Reduction: Formation of pentachlorophenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3,4,5,6-Pentachlorophenyl) propanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated phenols.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A closely related compound used as a pesticide and disinfectant.

    2,3,4,5,6-Pentachlorophenyl laurate: Another ester derivative with similar properties but different applications.

    2,3,4,5,6-Pentachlorophenyl acetate: An ester with a shorter carbon chain, used in different industrial processes.

Uniqueness

(2,3,4,5,6-Pentachlorophenyl) propanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting effects.

Properties

CAS No.

5435-61-0

Molecular Formula

C9H5Cl5O2

Molecular Weight

322.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) propanoate

InChI

InChI=1S/C9H5Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3

InChI Key

KYIQEQHXKAQJOA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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